molecular formula C9H13ClN2O2 B1433009 N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride CAS No. 1394041-46-3

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride

Cat. No. B1433009
M. Wt: 216.66 g/mol
InChI Key: SFIFCSGSHPDRCQ-UHFFFAOYSA-N
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Description

“N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1394041-46-3 . It has a molecular weight of 216.67 g/mol and its IUPAC name is N-(2-hydroxypropyl)nicotinamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride” is 1S/C9H12N2O2.ClH/c1-7(12)5-11-9(13)8-3-2-4-10-6-8;/h2-4,6-7,12H,5H2,1H3,(H,11,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

  • N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride and its derivatives have been explored for their antimicrobial properties. Research by Zhuravel et al. (2005) demonstrated significant antibacterial and antifungal activities in synthesized compounds, showing efficacy comparable or even superior to standard drugs.

Complexation with Copper(II)

  • The compound has been used in studies involving complexation with copper(II). Jain et al. (2004) synthesized new pyridine dicarboxamide ligands and analyzed their complexation with copper(II), contributing to the understanding of coordination chemistry.

Potential for Inhibiting Met Kinase

  • In medicinal chemistry, derivatives of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride have been identified as potent inhibitors of Met kinase, a target in cancer therapy. Schroeder et al. (2009) reported the development of such derivatives showing promising results in preclinical models.

Synthesis of Novel Molecules

  • The synthesis of novel molecules using derivatives of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride has been explored for potential anti-inflammatory agents. Moloney (2001) conducted research targeting molecules based on the structure of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride for this purpose.

Crystal Engineering and Pharmaceutical Cocrystals

  • The compound has been studied for its role in crystal engineering and forming pharmaceutical cocrystals. Reddy et al. (2006) demonstrated the utility of a novel carboxamide-pyridine N-oxide synthon, showing its ability to assemble in a triple helix architecture.

Synthesis of Schiff Bases

  • Al-Omar and Amr (2010) reported the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases using N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride derivatives. These compounds exhibited significant antimicrobial activity, comparable to reference antibiotic drugs. This research contributes to the development of new antimicrobial agents (Al-Omar & Amr, 2010).

Cadmium Extraction from Chloride Solutions

  • Research into the recovery of cadmium from chloride solutions has utilized N-alkyl- and N,N-dialkyl-pyridine-carboxamides. Tomaszewska et al. (2007) found that these compounds are effective extractants for cadmium, providing insights into potential applications in metal recovery and environmental remediation.

Coordination Chemistry

  • Studies involving the coordination of N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride derivatives with copper(II) have been conducted to understand their potential applications in coordination chemistry. Mikloš et al. (2001) explored the condensation of pyridine-carbonitrile with amino alcohols in the presence of copper, leading to stable complex formations.

Organic Synthesis

  • The compound has been utilized in organic synthesis, particularly in the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides. Pan Qing-cai (2011) detailed the synthesis process, contributing to the body of knowledge in organic chemistry.

Pharmaceutical Applications

  • In pharmaceutical research, the compound's derivatives have been studied for their potential as Rho kinase inhibitors, which are of interest in treating central nervous system disorders. Wei et al. (2016) developed a scalable and facile synthetic process for such derivatives, indicating potential for pharmaceutical applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

N-(2-hydroxypropyl)pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-7(12)5-11-9(13)8-3-2-4-10-6-8;/h2-4,6-7,12H,5H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIFCSGSHPDRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)pyridine-3-carboxamide hydrochloride

CAS RN

1394041-46-3
Record name 3-Pyridinecarboxamide, N-(2-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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